L-Phenylalanine-p-nitroanilide hydrochloride

Übersicht

Beschreibung

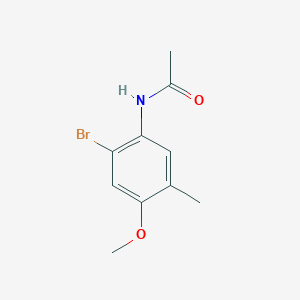

L-Phenylalanine-p-nitroanilide hydrochloride (L-Phe-p-NA HCl) is an important synthetic compound used in many scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 250 °C. L-Phe-p-NA HCl is used in the synthesis of many different compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate Studies

L-Phenylalanine-p-nitroanilide hydrochloride has been utilized extensively in the study of enzyme-catalyzed reactions. For instance, its hydrolysis by chymotrypsin has been observed in various studies, revealing insights into enzyme kinetics and specificity. One study synthesized monomers containing L-phenylalanine p-nitroanilide and co-polymerized them with acrylamide and acrylic acid, examining chymotrypsin-catalyzed hydrolysis rates (Fu & Morawetz, 1976). Another research focused on the enzyme-catalyzed hydrolysis of this compound when bound to agarose, analyzing the impact of spacer length and enzyme adsorption (Fischer, Lange, & Jakubke, 1978).

Chromogenic Substrate for Protease Assays

L-Phenylalanine-p-nitroanilide hydrochloride serves as a chromogenic substrate for various protease assays. Its hydrolysis releases p-nitroaniline, which can be quantified colorimetrically. This attribute makes it an ideal compound for studying enzymatic activity in different proteases, as demonstrated in the preparation and properties of similar chromogenic substrates (Erlanger, Kokowsky, & Cohen, 1961).

Studying Proteinase Specificity

This compound has also been used to investigate the specificity of various proteinases. For example, a study employed L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide, a compound similar to L-Phenylalanine-p-nitroanilide hydrochloride, to assay thiol proteinases like papain and bromelain, providing insights into enzyme-substrate interactions (Filippova IYu et al., 1984).

Physicochemical Studies

Apart from enzymatic studies, this compound has been used in physicochemical research, such as investigating the influence of near-infrared radiation on the pKa values of L-Phenylalanine, highlighting the molecular interactions and changes under different conditions (Olsztynska, Komorowska, & Dupuy, 2006).

Molecular Probes and Substrate Studies

Further, it has been incorporated in the design of molecular probes for detecting specific enzymes and in the study of the enzymatic hydrolysis of substrates. A molecular probe containing L-phenylalanine p-nitroanilide was developed for detecting serine proteases, demonstrating its utility in biochemical assays (Ishida et al., 2021).

Eigenschaften

IUPAC Name |

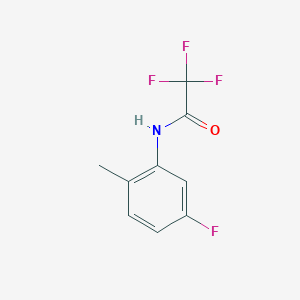

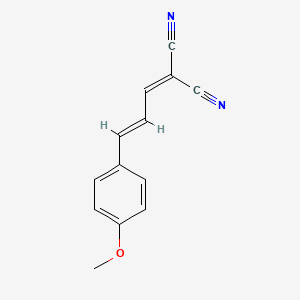

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPPBYXRHSFLCY-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine-p-nitroanilide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)

![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)

![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)

![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)